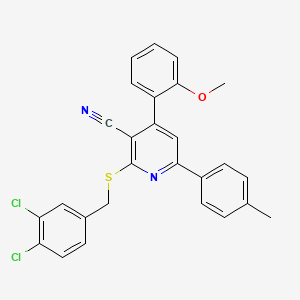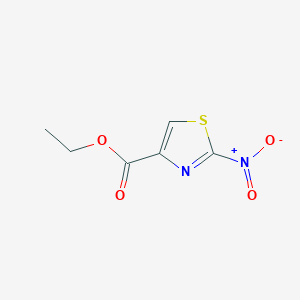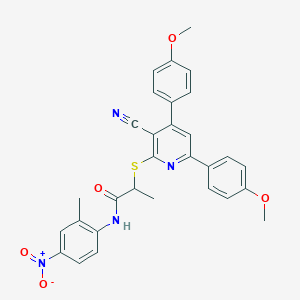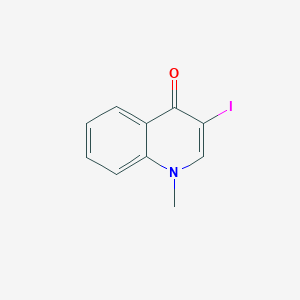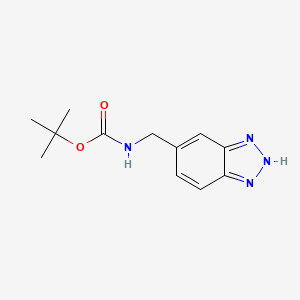
6-(Boc-aminomethyl)-1,2,3-benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Boc-aminomethyl)-1,2,3-benzotriazole is a compound that features a benzotriazole ring substituted with a Boc-protected aminomethyl group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. Benzotriazole derivatives are known for their stability and versatility in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Boc-aminomethyl)-1,2,3-benzotriazole typically involves the protection of the aminomethyl group with a Boc group, followed by its attachment to the benzotriazole ring. One common method involves the reaction of 1,2,3-benzotriazole with a Boc-protected aminomethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(Boc-aminomethyl)-1,2,3-benzotriazole can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected aminomethyl group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free aminomethyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Deprotection Reactions: Acidic reagents such as trifluoroacetic acid or hydrochloric acid are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields 6-aminomethyl-1,2,3-benzotriazole, while coupling reactions can produce a variety of substituted benzotriazole derivatives.
Aplicaciones Científicas De Investigación
6-(Boc-aminomethyl)-1,2,3-benzotriazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and as a building block for peptide synthesis.
Industry: The compound is used in the production of specialty chemicals and materials, including corrosion inhibitors and UV stabilizers.
Mecanismo De Acción
The mechanism of action of 6-(Boc-aminomethyl)-1,2,3-benzotriazole depends on its specific application. In general, the Boc-protected aminomethyl group can be selectively deprotected to reveal the free amine, which can then interact with various molecular targets. The benzotriazole ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
6-(Cbz-aminomethyl)-1,2,3-benzotriazole: Similar to the Boc-protected compound but with a Cbz (carbobenzyloxy) protecting group.
6-(Fmoc-aminomethyl)-1,2,3-benzotriazole: Features an Fmoc (fluorenylmethyloxycarbonyl) protecting group.
6-(Alloc-aminomethyl)-1,2,3-benzotriazole: Contains an Alloc (allyloxycarbonyl) protecting group.
Uniqueness
6-(Boc-aminomethyl)-1,2,3-benzotriazole is unique due to the stability and ease of removal of the Boc protecting group under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required.
Propiedades
Fórmula molecular |
C12H16N4O2 |
|---|---|
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
tert-butyl N-(2H-benzotriazol-5-ylmethyl)carbamate |
InChI |
InChI=1S/C12H16N4O2/c1-12(2,3)18-11(17)13-7-8-4-5-9-10(6-8)15-16-14-9/h4-6H,7H2,1-3H3,(H,13,17)(H,14,15,16) |
Clave InChI |
PFBVMIRLPDLMEW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC2=NNN=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



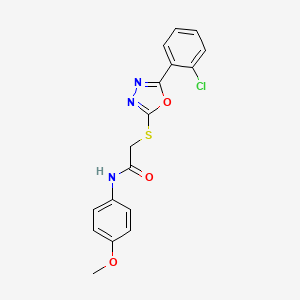
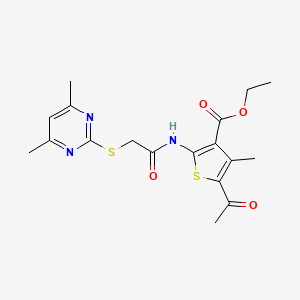

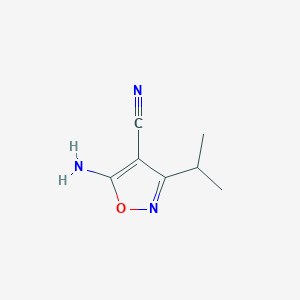
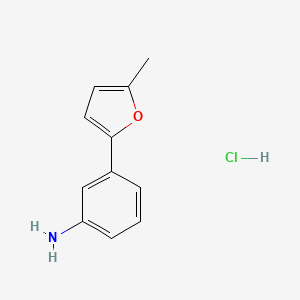
![6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B11774233.png)
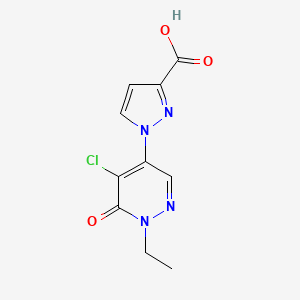
![3-(6-(5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile 2,2,2-trifluoroacetate](/img/structure/B11774238.png)
